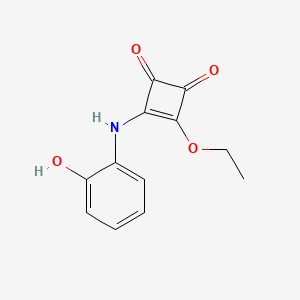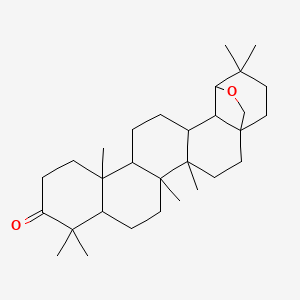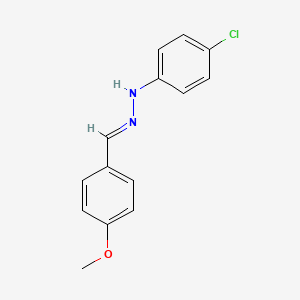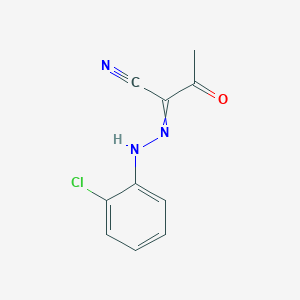![molecular formula C54H86O24 B1654937 NCGC00384763-01_C54H86O24_1-O-(3-{[Hexopyranosyl-(1->3)-[hexopyranosyl-(1->4)]hexopyranuronosyl]oxy}-28-oxoolean-12-en-28-yl)hexopyranose CAS No. 29660-94-4](/img/structure/B1654937.png)
NCGC00384763-01_C54H86O24_1-O-(3-{[Hexopyranosyl-(1->3)-[hexopyranosyl-(1->4)]hexopyranuronosyl]oxy}-28-oxoolean-12-en-28-yl)hexopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-hydroxy-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid is a triterpenoid saponin.
Applications De Recherche Scientifique
Triterpenoids Research
A study by Fukuda et al. (2006) explored lupane and oleanane triterpenoids, closely related to the compound NCGC00384763-01. They isolated new triterpenoids from the cones of Liquidamber styraciflua and evaluated them for cytotoxicity against cancer cell lines, providing insights into potential therapeutic applications.
Enzyme Engineering
Brugger et al. (2014) in their research on Pyranose 2-Oxidase discussed the enzyme's reaction with oxygen and the importance of reducing oxygen reactivity in certain applications, such as biosensors. This study is relevant as it deals with enzymes interacting with hexopyranosyl-related compounds.
Novel Triterpenoids
The work of Xin et al. (2008) on novel triterpenoids from Portulaca oleracea L. highlights the potential of compounds similar to NCGC00384763-01 in exhibiting weak cytotoxic activity, suggesting a role in cancer research.
Crystal Structure Studies
Sun et al. (2009) investigated the crystal structure of a hexopyranosyl compound, which can provide insights into the structural properties of NCGC00384763-01 and its interactions.
Glycosylation in Biochemistry
A study by Małuszyńska et al. (1981) on the structure of 2-deoxy-β-D-arabino-hexopyranose demonstrates the significance of glycosylation and its potential implications in the biological activity of NCGC00384763-01.
Cancer Research
Research by Liu et al. (2012) on a novel derivative of oleanolic acid, similar to NCGC00384763-01, provides insights into its potential application in inducing apoptosis in cancer cells.
Gastric Cancer Inhibition
A study by Chu et al. (2019) investigated the inhibitory effect of an oleanane-type triterpenoid acid on gastric cancer cell invasion and metastasis, relevant to the potential cancer treatment applications of NCGC00384763-01.
Propriétés
Numéro CAS |
29660-94-4 |
|---|---|
Nom du produit |
NCGC00384763-01_C54H86O24_1-O-(3-{[Hexopyranosyl-(1->3)-[hexopyranosyl-(1->4)]hexopyranuronosyl]oxy}-28-oxoolean-12-en-28-yl)hexopyranose |
Formule moléculaire |
C54H86O24 |
Poids moléculaire |
1119.2 |
Nom IUPAC |
6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-hydroxy-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C54H86O24/c1-49(2)14-16-54(48(70)78-46-38(66)35(63)32(60)26(21-57)73-46)17-15-52(6)22(23(54)18-49)8-9-28-51(5)12-11-29(50(3,4)27(51)10-13-53(28,52)7)74-47-39(67)40(75-44-36(64)33(61)30(58)24(19-55)71-44)41(42(77-47)43(68)69)76-45-37(65)34(62)31(59)25(20-56)72-45/h8,23-42,44-47,55-67H,9-21H2,1-7H3,(H,68,69) |
Clé InChI |
PXGJYJGHNZFNDH-UHFFFAOYSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C |
SMILES canonique |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{3-[((1R)-1-phenylethyl)amino]propyl}benzylamine](/img/structure/B1654861.png)







![Ethyl 2-[3-[2-(diethylamino)ethyl]-4-methyl-2-oxochromen-8-yl]oxyacetate;hydrochloride](/img/structure/B1654870.png)



